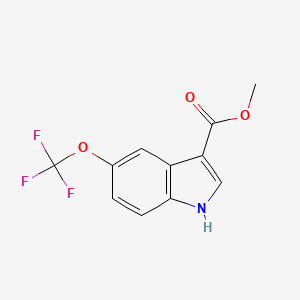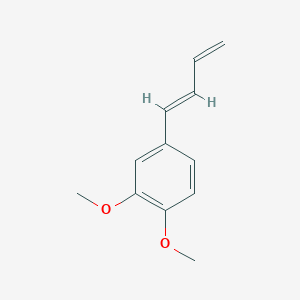
(E)-1-(3,4-Dimethoxyphenl)butadiene (DMPBD)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3,4-Dimethoxyphenyl)butadiene is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol It is a derivative of butadiene, featuring a 3,4-dimethoxyphenyl group attached to the butadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-1-(3,4-Dimethoxyphenyl)butadiene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired product . The reaction typically requires a strong base, such as sodium hydroxide, to generate the ylide from the phosphonium salt. The reaction is carried out under an inert atmosphere to prevent oxidation of the ylide.
Industrial Production Methods
While specific industrial production methods for (E)-1-(3,4-Dimethoxyphenyl)butadiene are not well-documented, large-scale synthesis would likely involve optimization of the Wittig reaction or other suitable synthetic routes to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(3,4-Dimethoxyphenyl)butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the butadiene moiety to single bonds, yielding saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing double bonds.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield epoxides, while hydrogenation with Pd/C results in saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(E)-1-(3,4-Dimethoxyphenyl)butadiene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of (E)-1-(3,4-Dimethoxyphenyl)butadiene involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound exerts its effects by modulating signaling pathways involved in inflammation and cell proliferation. The presence of the dimethoxyphenyl group may enhance its binding affinity to certain biological targets, contributing to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
(E)-1-(3,4-Dimethoxyphenyl)butadiene can be compared with other similar compounds, such as:
(Z)-1-(3,4-Dimethoxyphenyl)butadiene: The Z-isomer of the compound, which may exhibit different chemical and biological properties due to its distinct stereochemistry.
1,4-Dimethoxybenzene: A related compound with a simpler structure, lacking the butadiene moiety.
3,4-Dimethoxytoluene: Another related compound with a methyl group instead of the butadiene moiety.
The uniqueness of (E)-1-(3,4-Dimethoxyphenyl)butadiene lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
4-[(1E)-buta-1,3-dienyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C12H14O2/c1-4-5-6-10-7-8-11(13-2)12(9-10)14-3/h4-9H,1H2,2-3H3/b6-5+ |
InChI-Schlüssel |
JFHQUUYHTBVHHK-AATRIKPKSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/C=C)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


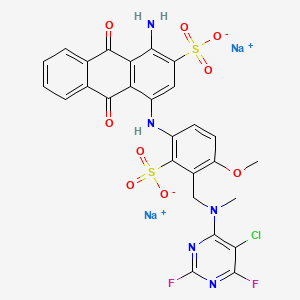


![sodium;(3R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13410001.png)

![2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone](/img/structure/B13410010.png)
![1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13410015.png)
![[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B13410024.png)
![(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)
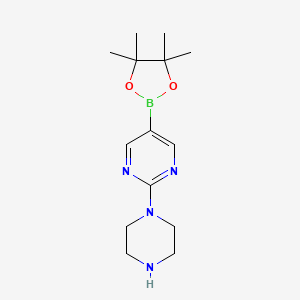
![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13410028.png)
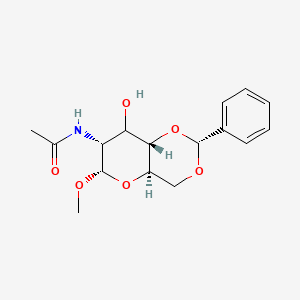
![(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B13410040.png)
